molecular formula C18H17NO3S B12262109 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B12262109
M. Wt: 327.4 g/mol
InChI Key: GKCCZTLJHKEHNX-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in various scientific fields. Its molecular formula is C14H19NO3S, and it has a molecular weight of 281.37 g/mol. This compound is notable for its unique structure, which includes a benzofuran and a benzothiophene moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H17NO3S/c20-17(15-10-12-4-1-2-5-14(12)22-15)19-11-18(21)8-3-6-16-13(18)7-9-23-16/h1-2,4-5,7,9-10,21H,3,6,8,11H2,(H,19,20)

InChI Key

GKCCZTLJHKEHNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4O3)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene with benzofuran-2-carboxylic acid under specific conditions to form the desired compound . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides . Reduction reactions may involve reagents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohols or amines. Substitution reactions often occur at the benzofuran or benzothiophene rings, where halogenation or nitration can introduce new functional groups .

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme interactions due to its unique structure. In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved are still under investigation, but its unique structure suggests it may interact with multiple targets .

Comparison with Similar Compounds

Compared to other similar compounds, N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzofuran-2-carboxamide stands out due to its dual benzofuran and benzothiophene moieties. Similar compounds include 4-hydroxy-2-quinolones and 4-hydroxyimino-4,5,6,7-tetrahydro-1-benzothiophenes . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

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